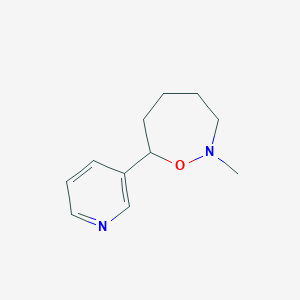
2-Methyl-7-pyridin-3-yloxazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-7-pyridin-3-yloxazepane, also known as MPO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a heterocyclic compound that has been found to have various biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 2-Methyl-7-pyridin-3-yloxazepane involves its binding to GPCRs. When 2-Methyl-7-pyridin-3-yloxazepane binds to a GPCR, it can activate or inhibit the signaling pathway of the receptor. This can lead to various physiological effects depending on the receptor and the tissue it is expressed in.
Biochemical And Physiological Effects
2-Methyl-7-pyridin-3-yloxazepane has been found to have various biochemical and physiological effects. It has been shown to modulate the activity of GPCRs involved in pain sensation, inflammation, and cardiovascular function. 2-Methyl-7-pyridin-3-yloxazepane has also been found to have anxiolytic effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 2-Methyl-7-pyridin-3-yloxazepane in lab experiments is its specificity for certain GPCRs. This allows researchers to study specific signaling pathways without affecting other pathways. However, one limitation of using 2-Methyl-7-pyridin-3-yloxazepane is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-Methyl-7-pyridin-3-yloxazepane. One direction is the development of 2-Methyl-7-pyridin-3-yloxazepane derivatives that have improved solubility and potency. Another direction is the study of the physiological effects of 2-Methyl-7-pyridin-3-yloxazepane in different tissues and disease models. Additionally, the potential use of 2-Methyl-7-pyridin-3-yloxazepane as a therapeutic agent for certain diseases could be explored.
Conclusion:
In conclusion, 2-Methyl-7-pyridin-3-yloxazepane is a promising compound for scientific research due to its potential use as a ligand for GPCRs. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 2-Methyl-7-pyridin-3-yloxazepane could lead to a better understanding of GPCR signaling pathways and the development of new therapeutic agents.
Synthesis Methods
The synthesis of 2-Methyl-7-pyridin-3-yloxazepane involves the reaction of 2-methyl-5-pyridin-3-yl-1,3-oxazepane with 2-bromoethanol. The reaction is carried out in anhydrous conditions using a solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain pure 2-Methyl-7-pyridin-3-yloxazepane.
Scientific Research Applications
2-Methyl-7-pyridin-3-yloxazepane has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a crucial role in cellular signaling and are involved in various physiological processes. 2-Methyl-7-pyridin-3-yloxazepane has been found to bind to certain GPCRs, which makes it a potential tool for studying GPCR signaling pathways.
properties
CAS RN |
1134-32-3 |
|---|---|
Product Name |
2-Methyl-7-pyridin-3-yloxazepane |
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-methyl-7-pyridin-3-yloxazepane |
InChI |
InChI=1S/C11H16N2O/c1-13-8-3-2-6-11(14-13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 |
InChI Key |
MXAJYESQHKLEKL-UHFFFAOYSA-N |
SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
Canonical SMILES |
CN1CCCCC(O1)C2=CN=CC=C2 |
synonyms |
2,3,4,5,6,7-Hexahydro-2-methyl-7-(3-pyridyl)-1,2-oxazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





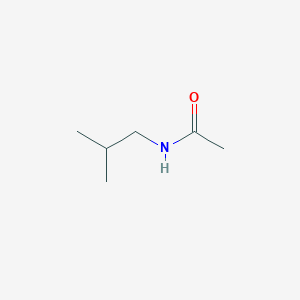


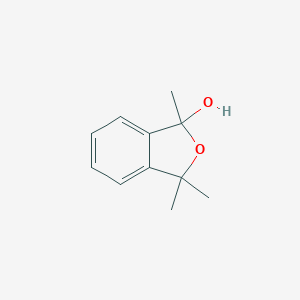

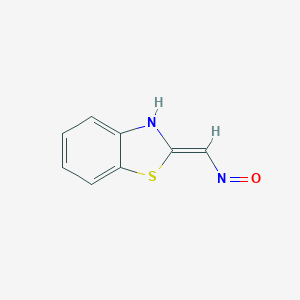
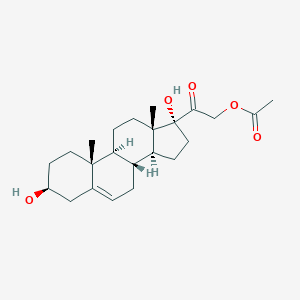

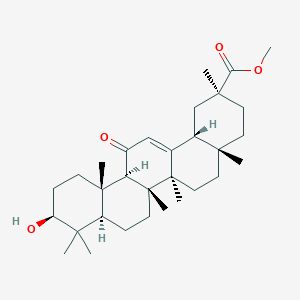

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)
